molecular formula C12H11N3O3S B2905632 N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide CAS No. 2097867-51-9

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide

Katalognummer B2905632
CAS-Nummer: 2097867-51-9
Molekulargewicht: 277.3
InChI-Schlüssel: WEHWOLJBUTZXAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway that plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been shown to induce apoptosis in B-cell malignancies by inhibiting BTK activity and downstream signaling pathways. It also inhibits cell proliferation and migration, which are important processes in the development and progression of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its ability to induce apoptosis and inhibit cell proliferation. However, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the development and evaluation of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide. These include:
1. Clinical trials: N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide may be used in combination with other targeted therapies or chemotherapy to improve its efficacy in the treatment of B-cell malignancies.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance to N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide and to develop strategies to overcome it.
4. Pharmacokinetic optimization: Further optimization of the pharmacokinetic properties of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide may improve its efficacy and reduce its potential side effects.
5. Novel indications: N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide may have potential in the treatment of other diseases where BTK plays a role, such as autoimmune diseases and inflammatory disorders. Further studies are needed to evaluate its potential in these indications.
In conclusion, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential in other indications.

Synthesemethoden

The synthesis of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide involves a series of chemical reactions that start with the coupling of 2-methoxypyridine-3-carboxylic acid with 4-aminothiophenol to form the corresponding amide. This intermediate is then subjected to carbamoylation using isobutyl chloroformate and diisopropylethylamine. The final product is obtained by deprotection of the carbamate group using trifluoroacetic acid.

Wissenschaftliche Forschungsanwendungen

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.

Eigenschaften

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-12-7(3-2-4-14-12)11(17)15-9-6-19-5-8(9)10(13)16/h2-6H,1H3,(H2,13,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWOLJBUTZXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.